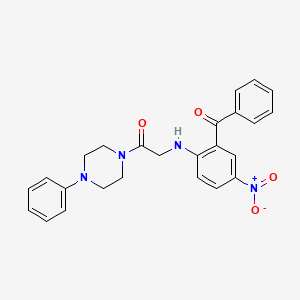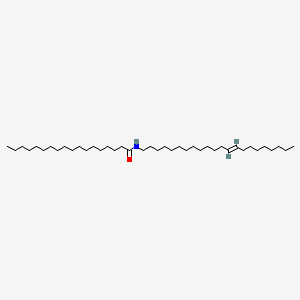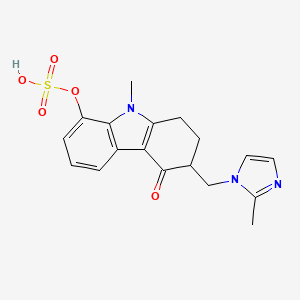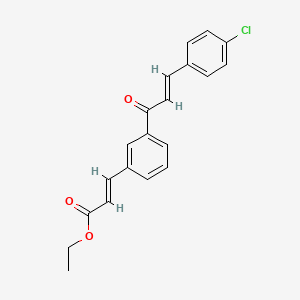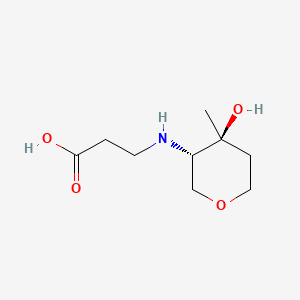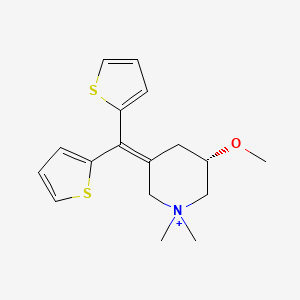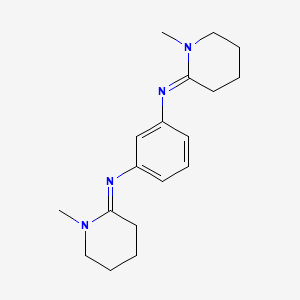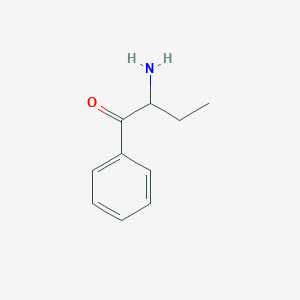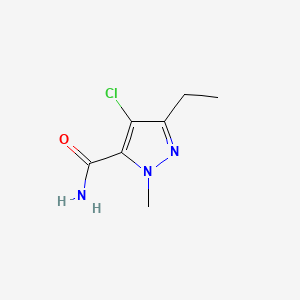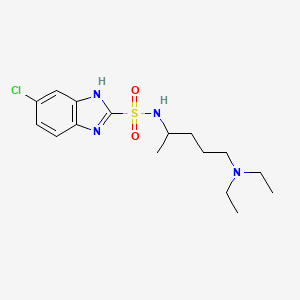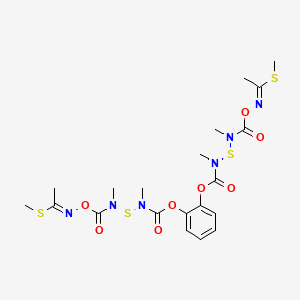
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazinones. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with methoxyphenyl and methoxybenzoyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxyphenyl and methoxybenzoyl groups is achieved through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts such as Lewis acids (e.g., AlCl3) and specific reaction conditions to ensure regioselectivity and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: AlCl3 as a catalyst for electrophilic substitution, NaOH or KOH for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazinone derivatives depending on the substituents introduced.
科学研究应用
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Interaction with DNA: The compound may bind to DNA, affecting gene expression and cellular processes.
Modulation of Signaling Pathways: It can influence various signaling pathways, leading to changes in cell behavior and function.
相似化合物的比较
Similar Compounds
2,3-Dihydro-2-phenyl-3-benzoyl-4H-1,3-benzoxazin-4-one: Lacks the methoxy groups, resulting in different chemical and biological properties.
2,3-Dihydro-2-(4-methoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one: Similar structure but with different substitution patterns, leading to variations in reactivity and activity.
Uniqueness
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
103952-80-3 |
|---|---|
分子式 |
C24H21NO6 |
分子量 |
419.4 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C24H21NO6/c1-28-17-11-8-15(9-12-17)22(26)25-23(27)18-6-4-5-7-19(18)31-24(25)16-10-13-20(29-2)21(14-16)30-3/h4-14,24H,1-3H3 |
InChI 键 |
WINQJSCWEMVUEQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)N2C(OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


